N-(2,5-dimethylphenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-4-28-13-12-21-20(15-28)25(31)29(24(27-21)19-8-6-5-7-9-19)16-23(30)26-22-14-17(2)10-11-18(22)3/h5-11,14H,4,12-13,15-16H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTNDSGMFBFQMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethylphenylamine with ethyl acetoacetate, followed by cyclization with appropriate reagents to form the pyrido[4,3-d]pyrimidine core. The final step involves acylation to introduce the acetamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide
- N-(3,5-dimethylphenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide
- N-(2,4-dimethylphenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide .
Uniqueness
What sets N-(2,5-dimethylphenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide apart is its specific substitution pattern on the phenyl ring, which can influence its binding affinity and selectivity towards biological targets. This unique structure may result in distinct pharmacological profiles compared to its analogs .
Biological Activity
N-(2,5-dimethylphenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide is a compound with significant potential in medicinal chemistry. Its complex structure suggests various biological activities that warrant detailed exploration. This article reviews the compound's biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : CHNO
- Molecular Weight : 416.5 g/mol
The structural complexity includes a pyrido-pyrimidine framework which is known to interact with biological targets such as enzymes and receptors.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Many pyrido-pyrimidine derivatives have shown effectiveness against various bacterial strains. For instance, studies have indicated that related compounds target dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria.
- Anticancer Potential : The compound's ability to inhibit specific pathways involved in cell proliferation suggests potential anticancer properties. Screening against multicellular spheroids has revealed promising results in inhibiting tumor growth.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities by modulating cytokine production and inhibiting pro-inflammatory pathways.
Antimicrobial Activity
A study evaluating substituted 2,4-diaminopyrimidines—including those structurally related to our compound—reported minimum inhibitory concentration (MIC) values indicating potent antibacterial properties against Bacillus anthracis and Staphylococcus aureus. The most effective compounds showed MIC values as low as 0.375 μg/mL . These findings suggest that this compound may exhibit similar antimicrobial efficacy.
Anticancer Activity
In a screening study for anticancer compounds, several pyrido-pyrimidine derivatives were tested on multicellular spheroids. The results highlighted significant reductions in cell viability at varying concentrations. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Properties
Research into the anti-inflammatory effects of related compounds revealed their capability to inhibit the production of inflammatory mediators such as TNF-alpha and IL-6. This activity is crucial for developing therapeutics aimed at chronic inflammatory diseases.
Data Tables
Case Studies
- Antibacterial Efficacy Against Staphylococcus aureus : A derivative similar to this compound was tested and found to inhibit bacterial growth effectively at low concentrations.
- In Vivo Anticancer Activity : In a preclinical model using xenografts of human cancer cells in mice, administration of a related compound resulted in significant tumor size reduction compared to controls.
Q & A
Basic: What is the synthetic route for this compound, and how is its purity validated?
Methodological Answer:
The compound is synthesized via multi-step condensation reactions. A typical protocol involves:
- Step 1: Cyclization of substituted pyrimidine intermediates using ethanol/piperidine under reflux (0–5°C, 2 h) to form the pyrido[4,3-d]pyrimidinone core .
- Step 2: Acetamide coupling via nucleophilic substitution, often employing DMSO-d6 as a solvent for optimal yield (e.g., 73% yield reported in analogous pyrimidine derivatives) .
Characterization and Purity Validation:
Basic: How are structural ambiguities resolved using spectroscopic techniques?
Methodological Answer:
- 1H NMR: Assigns aromatic protons (e.g., δ 7.82 for H-4′ in DMSO-d6) and detects NH groups (δ 12.50 for NH-3) .
- IR Spectroscopy: Identifies carbonyl (C=O) stretches (~1,730 cm⁻¹) and hydrogen-bonded NH (~3,390 cm⁻¹) .
- Mass Spectrometry: Fragmentation patterns distinguish regioisomers; e.g., m/z 344.21 [M+H]+ confirms molecular ion integrity .
Example Workflow:
Compare experimental NMR shifts with computational predictions (e.g., ChemDraw simulations).
Cross-validate with high-resolution MS to rule out isobaric interferences .
Advanced: How is the crystal structure determined, and what insights does it provide?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is employed:
- Data Collection: Bruker SMART APEXII detector, Mo-Kα radiation (λ = 0.71073 Å), T = 298 K .
- Refinement: Least-squares minimization (R factor = 0.050) using SHELXL. Key parameters include:
Structural Insights:
- Planarity of the pyrido-pyrimidine core influences π-π stacking in solid-state packing.
- Substituent orientation (e.g., 2,5-dimethylphenyl) affects solubility and crystallinity .
Advanced: How are structure-activity relationships (SAR) studied for this compound?
Methodological Answer:
Analog Design: Introduce substituents (e.g., halogen, methyl, methoxy) at specific positions (e.g., pyrimidine C-2 or phenyl rings) .
Biological Assays:
- Enzyme Inhibition: Test against kinases or oxidoreductases using fluorogenic substrates.
- Cellular Uptake: Measure IC50 in cancer cell lines (e.g., MCF-7) via MTT assays .
Case Study:
- Cyano Group (C≡N): Enhances electrophilicity, improving binding to cysteine residues in target proteins .
- 2-Methylphenyl: Increases hydrophobic interactions, boosting potency by 3-fold in analogous compounds .
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
Control for Variables:
- Standardize assay conditions (e.g., serum concentration, incubation time).
- Validate cell line authenticity (STR profiling).
Data Reconciliation:
- Use meta-analysis to compare IC50 values under identical protocols.
- Employ molecular docking to rationalize divergent activities (e.g., conformational flexibility of the acetamide side chain) .
Example:
Discrepancies in IC50 values (e.g., 10 µM vs. 50 µM) may arise from differences in:
- Solvent (DMSO vs. PBS).
- Target protein isoforms (e.g., EGFR T790M vs. wild-type) .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Solubility: Prepare fresh DMSO stock solutions (<6 months old) to avoid precipitation.
- Hygroscopicity: Use desiccants (e.g., silica gel) for solid-state storage; monitor via TGA (weight loss <1% at 25°C) .
Advanced: How to optimize synthetic yield for scale-up?
Methodological Answer:
Reaction Optimization:
- Use microwave-assisted synthesis (80°C, 30 min) to reduce side reactions.
- Employ Pd/C catalysis for Suzuki couplings (yield increase from 50% to 85%) .
Purification:
- Chromatography: Gradient elution (hexane/EtOAc 7:3 → 1:1) to isolate diastereomers.
- Recrystallization: Ethanol/dioxane (2:3) yields >95% purity .
Scale-Up Challenges:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
